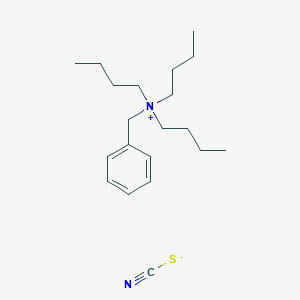
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate is an organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a benzyl group, two butyl groups, and a thiocyanate anion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate typically involves the quaternization of N-Benzyl-N,N-dibutylbutan-1-amine with a thiocyanate source. One common method is to react N-Benzyl-N,N-dibutylbutan-1-amine with an alkylating agent such as benzyl chloride in the presence of a base like sodium hydroxide. The resulting quaternary ammonium chloride is then treated with potassium thiocyanate to yield the desired thiocyanate salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to maintain the purity and stability of the compound. The use of automated systems and reactors allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, where the thiocyanate group may be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield different quaternary ammonium halides, while oxidation reactions may produce sulfoxides or sulfones .
科学研究应用
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in biochemical assays and as a reagent in the study of enzyme kinetics and protein interactions.
作用机制
The mechanism of action of N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate involves its interaction with cellular membranes and proteins. The quaternary ammonium structure allows it to disrupt lipid bilayers, leading to increased membrane permeability. This can result in the leakage of cellular contents and ultimately cell death. Additionally, the compound can interact with proteins, inhibiting their function and leading to various biochemical effects .
相似化合物的比较
Similar Compounds
Benzyltri-n-butylammonium chloride: Similar structure but with a chloride anion instead of thiocyanate.
Benzyltri-n-butylammonium bromide: Similar structure but with a bromide anion instead of thiocyanate.
Uniqueness
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate is unique due to its thiocyanate anion, which imparts distinct chemical properties and reactivity compared to its chloride and bromide counterparts. The thiocyanate group can participate in unique substitution and redox reactions, making it a valuable compound in various chemical processes .
属性
CAS 编号 |
60837-43-6 |
|---|---|
分子式 |
C20H34N2S |
分子量 |
334.6 g/mol |
IUPAC 名称 |
benzyl(tributyl)azanium;thiocyanate |
InChI |
InChI=1S/C19H34N.CHNS/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;2-1-3/h10-14H,4-9,15-18H2,1-3H3;3H/q+1;/p-1 |
InChI 键 |
CBLPYIDSEWYRSF-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C(#N)[S-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
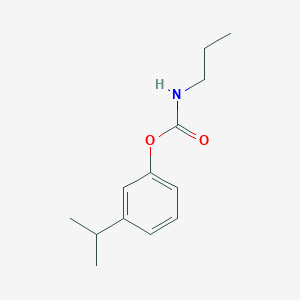
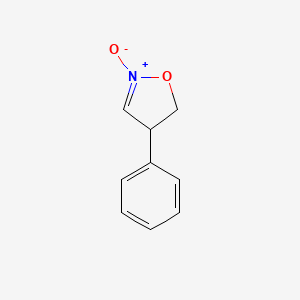
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)

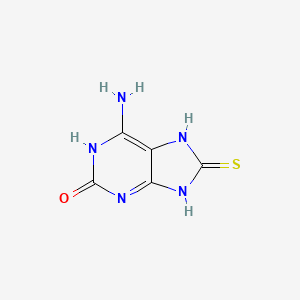
![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)
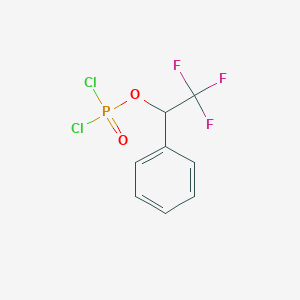
![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)

![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)

